2-(Cyclopropylmethyl)-4-fluorophenol
Description
Contextual Significance of Fluorinated Phenolic Structures in Synthetic Chemistry and Biological Probe Design
Fluorinated phenolic structures are of central importance in synthetic organic chemistry and drug design. The incorporation of fluorine into a phenol (B47542) ring can significantly alter the molecule's physicochemical properties. ambeed.com Due to its high electronegativity and small atomic size, fluorine can modify the electronic environment of a compound, increase metabolic resistance, and enhance membrane permeability. ambeed.com
The introduction of fluorine into phenolic compounds has been shown to increase their hydrogen bond donor ability, making them more effective building blocks for creating complex, stable, and ordered molecular networks through self-assembly. Fluorine's presence also allows for additional stabilizing interactions, such as C-H⋯F bonds.
In medicinal chemistry, fluorinated phenols are explored as potential bioisosteres for functional groups like carboxylic acids. guidechem.com Bioisosteric replacement is a key strategy in drug design, where one part of a molecule is replaced by another with similar physical or chemical properties to improve the compound's biological activity. The strategic placement of fluorine can influence acidity (pKa) and lipophilicity (logD), which are critical parameters for a molecule's behavior in biological systems. guidechem.com Fluorophenols are recognized as important intermediates in the synthesis of pharmaceuticals and pesticides. epo.org
Table 1: Influence of Fluorine Substitution on Phenolic Compounds
| Property | Effect of Fluorination | Rationale |
|---|---|---|
| Acidity (pKa) | Generally increases acidity (lowers pKa) | The high electronegativity of fluorine withdraws electron density from the aromatic ring and the hydroxyl group, stabilizing the phenoxide anion. |
| Lipophilicity | Can increase or decrease depending on the molecular context | Fluorine is lipophilic, but its introduction can alter intermolecular interactions and overall polarity in complex ways. |
| Metabolic Stability | Often increases | The carbon-fluorine bond is very strong and resistant to cleavage by metabolic enzymes like cytochrome P450. ambeed.com |
| Hydrogen Bonding | Enhances hydrogen bond donor capability | Fluorine's electron-withdrawing effect makes the phenolic proton more acidic and a stronger hydrogen bond donor. |
| Permeability | Can be enhanced | Alterations in lipophilicity and hydrogen bonding potential can improve a molecule's ability to cross biological membranes. ambeed.com |
Relevance of Cyclopropylmethyl Moieties in Scaffold Design and Conformational Control
The cyclopropyl (B3062369) group is a highly valuable substituent in modern medicinal chemistry and scaffold design. epo.org Its unique structural and electronic properties offer several advantages in the development of bioactive molecules. epo.orgnih.gov The three-membered ring is rigid and planar, which allows it to act as a conformational constraint in otherwise flexible aliphatic systems. beilstein-journals.org This restriction can lock a molecule into a specific three-dimensional shape that is optimal for binding to a biological target, which can be entropically favorable. epo.org
Key features of the cyclopropyl moiety include:
Unique Geometry : The three carbon atoms are coplanar, with relatively short C-C bonds (1.51 Å) and enhanced π-character. epo.orgnih.gov
Metabolic Stability : The C-H bonds of a cyclopropyl ring are shorter and stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. epo.orgnih.govbeilstein-journals.org This can improve a drug candidate's metabolic profile. beilstein-journals.org
Carbocation Stabilization : The cyclopropylmethyl carbocation is exceptionally stable due to the interaction of the vacant p-orbital with the bonding orbitals of the cyclopropane (B1198618) ring, a phenomenon sometimes referred to as "dancing resonance". urmia.ac.ir
Bioisosteric Replacement : The cyclopropyl ring is often used as a rigid isosteric replacement for moieties like alkenes or gem-dimethyl groups. beilstein-journals.orgnih.gov
The incorporation of a cyclopropyl group can positively influence a molecule's potency, metabolic stability, lipophilicity, and binding affinity to its target. epo.orgepo.org This has led to the inclusion of this small ring system in numerous FDA-approved drugs. beilstein-journals.orgnih.gov
Table 2: Advantages of Incorporating Cyclopropylmethyl Moieties in Drug Scaffolds
| Feature | Advantage | Mechanism/Reason |
|---|---|---|
| Increased Potency | Can enhance binding to biological targets. | The rigid structure orients functional groups for optimal interaction with a receptor. |
| Enhanced Metabolic Stability | Reduces susceptibility to oxidative metabolism. epo.orgbeilstein-journals.org | Stronger C-H bonds are more resistant to abstraction by metabolic enzymes. beilstein-journals.org |
| Reduced Off-Target Effects | Can improve selectivity for the intended target. | Conformational rigidity can prevent binding to unintended receptors. epo.org |
| Conformational Control | Restricts the rotation of adjacent single bonds. | The rigid, planar nature of the ring limits the number of possible conformations. beilstein-journals.org |
| Modulation of Physicochemical Properties | Can alter properties like pKa and permeability. epo.org | The unique electronic nature of the ring influences electron distribution in the molecule. |
Historical Perspectives and Early Discoveries Pertaining to 2-(Cyclopropylmethyl)-4-fluorophenol
The history of this compound is not that of a single discovery, but rather the culmination of developments in two distinct areas of organic synthesis: the creation of fluorinated aromatic compounds and the synthesis of molecules containing the cyclopropylmethyl group.
The synthesis of aromatic fluorine compounds has a rich history. An early breakthrough was the discovery of the Schiemann reaction in 1927, which provided a methodology to produce fluorinated aromatic compounds from diazonium salts. nih.gov Another key development was the use of nucleophilic halogen exchange, reported by Gottlieb in 1936, where a chlorine atom on an aromatic ring could be replaced by fluorine using potassium fluoride (B91410). nih.gov Various methods for preparing 4-fluorophenol (B42351) specifically have been developed over the years, often starting from materials like chloronitrobenzenes or bromofluorobenzenes. epo.org A 1960 patent described a process for hydrolyzing bromo-fluoro-substituted aromatic compounds to produce fluoro-substituted phenols. google.com
The synthesis of the cyclopropylmethyl moiety, particularly cyclopropylmethyl halides, has historically presented challenges. Early methods involving the reaction of cyclopropanemethanol with aqueous hydrogen halides often resulted in a mixture of products, including cyclobutyl and butenyl halides, which were difficult to separate due to similar boiling points. epo.org The synthesis of cyclopropylmethyl bromide from cyclopropanemethanol has been achieved using various reagents, including bromine with triphenylphosphine. epo.org However, these methods could be hampered by the need for difficult separations or the generation of hard-to-handle waste products. epo.org The precursor, cyclopropanemethanol, can be produced via the hydrogenation of cyclopropanecarboxaldehyde using cobalt or nickel catalysts. epo.orggoogle.com
Overview of Key Research Domains Investigating this compound
Given the properties of its constituent parts, this compound is a molecule of significant interest primarily within the domain of medicinal chemistry and drug discovery . The combination of a fluorinated phenol with a cyclopropylmethyl group creates a scaffold with desirable characteristics for developing new therapeutic agents.
Research in this area would likely focus on:
Structure-Activity Relationship (SAR) Studies : The compound could serve as a core structure or an intermediate for creating a library of related molecules. By systematically modifying the structure, researchers could investigate how changes affect biological activity, leading to the identification of potent and selective drug candidates. The biological activities of other derivatives containing both cyclopropyl and fluorophenyl groups have been explored, suggesting this is a fruitful area of research. researchgate.netnih.gov
Metabolic Profiling : The presence of both the strong C-F bond and the metabolically robust cyclopropyl ring suggests that compounds based on this scaffold might exhibit favorable metabolic stability. ambeed.combeilstein-journals.org Experimental studies would aim to confirm this and identify potential metabolic pathways.
Biological Probe Development : The unique properties conferred by fluorine and the cyclopropyl group could be leveraged to design highly specific molecular probes for studying biological systems, such as enzyme inhibitors or receptor ligands. guidechem.com
A secondary area of potential research is materials science . Fluorinated phenols are known to participate in self-assembly and the formation of ordered molecular structures. The rigid cyclopropylmethyl group could further influence the packing and intermolecular interactions of these materials, potentially leading to the development of new functional surfaces or crystals with unique properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11FO |
|---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-4-fluorophenol |
InChI |
InChI=1S/C10H11FO/c11-9-3-4-10(12)8(6-9)5-7-1-2-7/h3-4,6-7,12H,1-2,5H2 |
InChI Key |
PVWLVWRUGJAZCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=C(C=CC(=C2)F)O |
Origin of Product |
United States |
Elucidation of Molecular Structure, Conformation, and Advanced Spectroscopic Characteristics of 2 Cyclopropylmethyl 4 Fluorophenol
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the unambiguous determination of a molecule's structure, connectivity, and electronic properties. A multi-technique approach, including NMR, IR, Raman, Mass Spectrometry, and UV-Vis spectroscopy, would be essential for the complete characterization of 2-(cyclopropylmethyl)-4-fluorophenol.
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics of this compound
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, phenolic, methylene (B1212753), and cyclopropyl (B3062369) protons.
Aromatic Protons: The three protons on the benzene (B151609) ring will appear in the typical aromatic region (approximately 6.5-7.5 ppm). Their specific shifts and coupling patterns (doublets and doublets of doublets) will be influenced by the activating hydroxyl group, the deactivating fluorine atom, and the alkyl substituent. The fluorine atom will also introduce coupling (J-coupling) to the adjacent protons.
Phenolic Proton (-OH): A broad singlet is anticipated, with a chemical shift that is highly dependent on solvent and concentration, typically ranging from 4-7 ppm.
Methylene Protons (-CH₂-): The two protons of the methylene bridge connecting the cyclopropyl group to the ring are benzylic. They would likely appear as a doublet around 2.5-3.0 ppm, coupled to the single methine proton of the cyclopropyl group.
Cyclopropyl Protons: The cyclopropyl group has a unique signature. The single methine proton (-CH-) would be a complex multiplet further upfield, while the four methylene protons (-CH₂-) within the ring would appear at even higher field (typically 0.2-1.0 ppm), a characteristic of strained ring systems.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Aromatic Carbons: Six signals are expected in the aromatic region (110-160 ppm). The carbon bearing the hydroxyl group (C1) will be the most downfield, followed by the carbon bonded to the fluorine (C4), which will show a large one-bond C-F coupling constant. The carbon attached to the cyclopropylmethyl group (C2) will also be clearly identifiable.
Methylene Carbon (-CH₂-): This benzylic carbon signal is expected in the range of 30-40 ppm.
Cyclopropyl Carbons: The methine carbon (-CH-) and the two equivalent methylene carbons (-CH₂-) of the cyclopropyl ring will appear at a characteristically high field, typically between 5 and 20 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.5 - 7.5 | 110 - 140 |
| C-OH | - | 150 - 160 |
| C-F | - | 155 - 165 (d, ¹JCF ≈ 245 Hz) |
| C-CH₂ | - | 125 - 135 |
| Phenolic OH | 4.0 - 7.0 (broad s) | - |
| Benzylic CH₂ | 2.5 - 3.0 (d) | 30 - 40 |
| Cyclopropyl CH | 0.8 - 1.2 (m) | 10 - 20 |
| Cyclopropyl CH₂ | 0.2 - 0.8 (m) | 5 - 15 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
O-H Stretch: A prominent, broad absorption band in the IR spectrum is expected between 3200 and 3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the phenol (B47542).
C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. Aliphatic C-H stretches from the methylene and cyclopropyl groups will be observed just below 3000 cm⁻¹. The cyclopropyl C-H stretches are often seen at slightly higher wavenumbers than typical alkanes.
Aromatic C=C Bends: The aromatic ring will give rise to several characteristic bands in the 1450-1600 cm⁻¹ region.
C-F Stretch: A strong, characteristic absorption band for the C-F stretch is expected in the 1200-1280 cm⁻¹ region.
C-O Stretch: The phenolic C-O stretching vibration will produce a strong band around 1200-1260 cm⁻¹.
Raman spectroscopy would complement the IR data. Aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, are often strong in the Raman spectrum. The symmetric vibrations of the cyclopropyl ring would also be Raman active.
Table 2: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| Phenolic O-H Stretch | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | 3010 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |
| Aromatic C=C Bends | 1450 - 1600 | Medium-Strong |
| C-F Stretch | 1200 - 1280 | Strong |
| Phenolic C-O Stretch | 1200 - 1260 | Strong |
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis of this compound
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₁FO), the exact molecular weight is 166.08 g/mol .
In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) would be expected at m/z 166. The fragmentation pattern would likely involve several key pathways:
Benzylic Cleavage: The most favorable fragmentation would be the cleavage of the bond between the methylene group and the cyclopropyl ring. This would result in the loss of a cyclopropyl radical (•C₃H₅) to form a highly stable, resonance-stabilized benzylic cation at m/z 125. This is often the base peak in such compounds.
Loss of CO: Phenols are known to undergo fragmentation by losing a molecule of carbon monoxide (CO), which would lead to a fragment ion at m/z 138 (M-28).
Tropylium Ion Formation: The benzylic cation at m/z 125 could potentially rearrange to a fluorinated hydroxytropylium ion, a common fragmentation pathway for benzyl (B1604629) derivatives that gives a particularly stable seven-membered aromatic ring structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. Phenols and their derivatives typically exhibit characteristic absorption bands in the ultraviolet region. For 4-fluorophenol (B42351), absorption maxima are observed around 225 nm and 275-280 nm. These correspond to π → π* electronic transitions within the benzene ring. The presence of the cyclopropylmethyl group at the ortho position is expected to cause a slight bathochromic (red) shift of these absorption maxima due to its electron-donating alkyl nature. The exact position of the peaks can also be influenced by the solvent used.
X-ray Crystallography and Solid-State Structural Analysis of this compound Derivatives
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound itself has been reported, analysis of a suitable crystalline derivative would provide precise bond lengths, bond angles, and torsional angles.
Such an analysis would confirm the planar geometry of the benzene ring and provide the exact orientation of the cyclopropylmethyl substituent relative to the ring. In the solid state, it is highly probable that the molecules would arrange themselves to maximize intermolecular hydrogen bonding between the phenolic hydroxyl group of one molecule and the oxygen or fluorine atom of a neighboring molecule, influencing the crystal packing. Analysis of derivatives, such as esters or ethers of the phenolic group, could also provide valuable structural insights.
Conformational Analysis and Intramolecular Interactions in this compound
Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key rotational freedom is around the bond connecting the benzylic carbon to the aromatic ring.
The relative orientation of the cyclopropyl group with respect to the phenol ring defines the molecule's conformation. The two primary conformers would be the bisected conformation, where the C-H bond of the cyclopropyl methine eclipses the plane of the aromatic ring, and the perpendicular conformation, where the three-membered ring plane is perpendicular to the aromatic ring. Computational studies on similar molecules like cyclopropylbenzene (B146485) suggest that the bisected conformer is generally lower in energy.
Intramolecular interactions, such as potential weak hydrogen bonding between the phenolic proton and the pseudo-π system of the cyclopropyl ring, could influence the conformational preference. Steric hindrance between the cyclopropyl group and the ortho-hydroxyl group will also play a crucial role in determining the most stable three-dimensional structure.
Rotational Barriers and Preferred Conformations of this compound
The conformational flexibility of this compound is primarily governed by the rotation around two key single bonds: the C(aryl)-O bond of the hydroxyl group and the C(aryl)-C(methylene) bond of the cyclopropylmethyl substituent. The interplay of steric and electronic effects dictates the energy landscape of these rotations and determines the molecule's preferred three-dimensional structure.
The rotational barrier of the hydroxyl group in phenols is influenced by the electronic nature of the substituents on the aromatic ring. Computational studies on para-substituted phenols have shown a correlation between the electron-donating or electron-withdrawing character of the substituent and the rotational barrier of the phenyl-OH bond ugm.ac.idresearchgate.net. Electron-donating groups tend to decrease the barrier, while electron-withdrawing groups increase it ugm.ac.idresearchgate.net. The cyclopropylmethyl group at the ortho position is generally considered to be a weak electron-donating group through hyperconjugation and inductive effects. This would suggest a slightly lower rotational barrier for the hydroxyl group compared to unsubstituted phenol. However, the ortho-position of the cyclopropylmethyl group introduces significant steric hindrance, which can substantially increase the rotational barrier of the hydroxyl group. The bulky nature of the cyclopropylmethyl group restricts the free rotation of the hydroxyl group, leading to distinct energy minima corresponding to specific orientations of the O-H bond relative to the plane of the benzene ring.
Similarly, the rotation of the cyclopropylmethyl group around the C(aryl)-C(methylene) bond is also hindered. The energy of the molecule will vary depending on the dihedral angle between the cyclopropyl ring and the phenyl ring. The preferred conformation will seek to minimize steric clashes between the hydrogens of the cyclopropylmethyl group and the adjacent hydroxyl group and the aromatic ring. It is anticipated that the most stable conformation will have the cyclopropyl group oriented away from the bulky hydroxyl group.
Computational modeling, such as Density Functional Theory (DFT) calculations, would be instrumental in precisely quantifying these rotational barriers and identifying the global energy minimum conformation. Such studies would provide a detailed potential energy surface, mapping the energy changes associated with the rotation around these bonds.
Table 1: Estimated Influence of Substituents on Rotational Barriers in Phenolic Compounds
| Compound | Substituent | Position | Expected Effect on OH Rotational Barrier | Primary Influencing Factor |
| 4-Nitrophenol | -NO₂ | para | Increase | Electronic (Electron-withdrawing) |
| 4-Methoxyphenol | -OCH₃ | para | Decrease | Electronic (Electron-donating) |
| 2-Methylphenol | -CH₃ | ortho | Increase | Steric Hindrance |
| This compound | -CH₂-c-C₃H₅ | ortho | Significant Increase | Steric Hindrance |
| This compound | -F | para | Slight Increase | Electronic (Weakly Electron-withdrawing) |
This table presents qualitative estimations based on established principles of steric and electronic effects.
Hydrogen Bonding Networks and Aromatic Interactions in the this compound Molecule
Hydrogen bonding plays a critical role in defining the structure and properties of phenolic compounds. In this compound, both intramolecular and intermolecular hydrogen bonds are conceivable.
An intramolecular hydrogen bond could potentially form between the hydrogen atom of the hydroxyl group and the pseudo-π system of the cyclopropyl ring. The cyclopropyl group, with its "bent" bonds, possesses a degree of π-character and can act as a hydrogen bond acceptor. The formation of such a five-membered ring-like structure would significantly influence the conformation of the molecule, locking the hydroxyl and cyclopropylmethyl groups into a specific orientation. The strength of this intramolecular hydrogen bond would depend on the O-H•••cyclopropyl distance and the orientation of the interacting orbitals. Spectroscopic techniques, such as infrared (IR) spectroscopy, could provide evidence for such an interaction by showing a characteristic shift in the O-H stretching frequency. Studies on 2-halophenols have shown the presence of weak intramolecular hydrogen bonds, suggesting that similar interactions are plausible in this molecule rsc.org.
Beyond hydrogen bonding, non-covalent interactions involving the aromatic ring are also significant. The electron-rich π-system of the benzene ring can participate in π-π stacking interactions with neighboring molecules in the solid state. Additionally, C-H•••π interactions, where the C-H bonds of the cyclopropylmethyl group interact with the π-face of an adjacent aromatic ring, can further stabilize the crystal lattice. The fluorine substituent can also engage in dipole-dipole interactions and potentially halogen bonding.
Chirality and Stereoisomerism in Substituted this compound Analogues
The parent molecule, this compound, is achiral as it possesses a plane of symmetry that bisects the aromatic ring and the cyclopropylmethyl group. However, the introduction of additional substituents onto the aromatic ring or the cyclopropylmethyl group can lead to the generation of chiral centers and the existence of stereoisomers.
Chirality, or "handedness," is a fundamental property in medicinal chemistry, as enantiomers (non-superimposable mirror images) of a drug can exhibit vastly different pharmacological and toxicological profiles wikipedia.org. A common source of chirality in organic molecules is the presence of a stereocenter, typically a carbon atom bonded to four different groups wikipedia.org.
For instance, the introduction of a substituent at the C3 or C5 position of the phenolic ring in this compound would render the C2 carbon (to which the cyclopropylmethyl group is attached) a chiral center, assuming the new substituent is different from hydrogen. This would result in a pair of enantiomers. Similarly, substitution on the methylene carbon of the cyclopropylmethyl group would also create a chiral center.
Furthermore, if a substituent is introduced on one of the carbons of the cyclopropyl ring (other than the one attached to the methylene group), that carbon atom could become a chiral center. The synthesis of such chiral cyclopropyl-containing molecules is an active area of research, with both chemoenzymatic and asymmetric catalytic methods being developed nih.govrochester.eduresearchgate.net.
The existence of stereoisomers in analogues of this compound would necessitate the use of stereoselective synthetic methods to obtain enantiomerically pure compounds for biological evaluation. Chiral chromatography techniques would also be required to separate and analyze the different stereoisomers. The study of the stereoisomerism of these analogues is crucial for a comprehensive understanding of their structure-activity relationships.
Mechanistic Investigations of 2 Cyclopropylmethyl 4 Fluorophenol Interactions with Biological Systems in Vitro and Ex Vivo Models
Cellular Pathway Modulation by 2-(Cyclopropylmethyl)-4-fluorophenol4.2.1. Signal Transduction Pathway Analysis in Model Cell Lines Exposed to 2-(Cyclopropylmethyl)-4-fluorophenol4.2.2. Gene Expression Profiling and Proteomic Responses to 2-(Cyclopropylmethyl)-4-fluorophenol Exposure
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Derivatization, Functionalization, and Scaffold Modifications of 2 Cyclopropylmethyl 4 Fluorophenol
Chemical Modification Strategies for the Phenolic Hydroxyl Group of 2-(Cyclopropylmethyl)-4-fluorophenol
The phenolic hydroxyl group is a versatile functional handle for a range of chemical transformations. Its acidic proton and nucleophilic oxygen atom are central to its reactivity, enabling modifications such as etherification, esterification, and bioconjugation.
The nucleophilic character of the phenoxide ion, formed by deprotonation of the hydroxyl group, is readily exploited in etherification reactions. The Williamson ether synthesis, a classic method for forming ethers, involves the reaction of the corresponding phenoxide with an alkyl halide. Similarly, esterification can be achieved by reacting the phenol (B47542) with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. These reactions effectively cap the hydroxyl group, altering properties like polarity and hydrogen bonding capability.
Common reagents for these transformations include simple alkyl halides for etherification and acyl chlorides or anhydrides for esterification, often in the presence of a base to facilitate the reaction. organic-chemistry.orgorganic-chemistry.org For instance, reaction with methyl iodide in the presence of a base like potassium carbonate would yield the corresponding methyl ether. Esterification can be catalyzed by acids or promoted by coupling agents. researchgate.net
| Reaction Type | Reagent | Catalyst/Conditions | Potential Product |
|---|---|---|---|
| Etherification | Methyl Iodide (CH₃I) | K₂CO₃, Acetone | 1-(Cyclopropylmethyl)-4-fluoro-2-methoxybenzene |
| Etherification | Benzyl (B1604629) Bromide (BnBr) | NaH, THF | 2-(Benzyloxy)-1-(cyclopropylmethyl)-4-fluorobenzene |
| Esterification | Acetyl Chloride (CH₃COCl) | Pyridine | 2-(Cyclopropylmethyl)-4-fluorophenyl acetate |
| Esterification | Benzoic Acid (C₆H₅COOH) | DCC, DMAP | 2-(Cyclopropylmethyl)-4-fluorophenyl benzoate |
The phenolic hydroxyl group serves as an attachment point for bioconjugation, enabling the linkage of this compound to larger biomolecules such as proteins or peptides. While direct conjugation is possible, the hydroxyl group is often first converted into a more reactive functional group to ensure efficient and specific coupling under physiological conditions. figshare.com
For example, the hydroxyl group can be functionalized to introduce a linker with a terminal reactive moiety, such as a maleimide (B117702) or an alkyne. This "activated" derivative can then be coupled to a biomolecule. One notable reaction involves the modification of tyrosine residues in proteins, where the phenolic hydroxyl group can react with specific reagents like polyhalogenated quinones under physiological conditions, demonstrating the potential for such modifications. figshare.com This strategy allows for the creation of targeted molecular probes or therapeutic agents.
Modification of the Cyclopropylmethyl Side Chain in this compound
The cyclopropylmethyl group is a unique structural feature that can undergo specific chemical transformations, including ring-opening and rearrangement reactions, which dramatically alter the molecular scaffold.
The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions, particularly under radical conditions or in the presence of transition metals. nih.govresearchgate.net These reactions can lead to the formation of linear alkyl chains or larger ring systems. For example, radical-mediated reactions can open the cyclopropane ring to form a homoallylic radical, which can then be trapped by a radical scavenger or participate in further cyclization reactions. nih.govnih.gov
The specific products formed depend heavily on the reaction conditions and the reagents used. Thermal rearrangements are also known for certain cyclopropane derivatives, leading to isomeric structures. thermofisher.comlibretexts.orgresearchgate.net
| Reaction Type | Reagents/Conditions | Intermediate | Potential Product Class |
|---|---|---|---|
| Radical Ring-Opening | N-Bromosuccinimide (NBS), AIBN | Homoallylic radical | Bromoalkene derivatives |
| Acid-Catalyzed Rearrangement | Strong Acid (e.g., H₂SO₄) | Carbocation | Cyclobutanol or rearranged alkene derivatives |
| Transition Metal-Catalyzed | Pd(0) or Rh(I) complexes | Metallacyclobutane | Isomerized alkenes or larger rings |
While the cyclopropylmethyl group itself is relatively unreactive, functional groups can be introduced onto the alkyl chain, particularly at the methylene (B1212753) carbon adjacent to the aromatic ring. This position is analogous to a benzylic position and may be susceptible to oxidation under specific conditions to introduce a hydroxyl group. Once a functional group like an alcohol is installed, a wide array of functional group interconversions becomes possible. fiveable.mevanderbilt.eduorganic-chemistry.org
For example, a newly introduced hydroxyl group could be oxidized to a ketone or converted into a good leaving group (e.g., a tosylate) for subsequent nucleophilic substitution reactions. This allows for the introduction of amines, azides, nitriles, and other functionalities, significantly expanding the chemical diversity of derivatives. ub.eduimperial.ac.uk
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Fluorophenol Ring of this compound
The aromatic ring is a prime site for modification through substitution reactions. The existing substituents—hydroxyl, fluoro, and cyclopropylmethyl—dictate the reactivity and regioselectivity of these transformations.
In electrophilic aromatic substitution, the directing effects of the existing substituents determine the position of the incoming electrophile. uci.edupitt.edu The hydroxyl group is a powerful activating group and an ortho, para-director. The cyclopropylmethyl group is a weak activating group, also directing ortho and para. The fluorine atom, while deactivating due to its inductive effect, is also an ortho, para-director because of resonance. libretexts.org
The positions on the ring are C1 (OH), C2 (CH₂-cPr), C3 (H), C4 (F), C5 (H), and C6 (H).
The powerful -OH group directs to positions 3 and 5 (both ortho).
The -F group directs to positions 3 and 5 (ortho and meta to OH).
The -CH₂-cPr group directs to positions 3 and 5 (ortho and para to OH).
Considering the combined effects, the C3 and C5 positions are the most activated and sterically accessible for electrophilic attack. Position 5 is particularly favored due to direction from the potent hydroxyl group. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. youtube.comyoutube.com
| Reaction | Reagents | Major Product (Predicted) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-(Cyclopropylmethyl)-4-fluoro-5-nitrophenol |
| Bromination | Br₂, FeBr₃ | 5-Bromo-2-(cyclopropylmethyl)-4-fluorophenol |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(5-(Cyclopropylmethyl)-2-fluoro-4-hydroxyphenyl)ethan-1-one |
Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups ortho or para to a leaving group. libretexts.orglibretexts.org In this compound, the fluorine atom is a potential leaving group. However, the ring is activated by the hydroxyl and alkyl groups, making it electron-rich and thus disfavored for classical SNAr. osti.gov
Nonetheless, SNAr could potentially be achieved under specific, forcing conditions or through alternative mechanisms. For example, light-driven strategies involving the generation of a phenoxyl radical can enable nucleophilic substitution on fluorophenols that are otherwise unreactive. osti.gov This homolysis-enabled electronic activation provides a pathway to displace the fluorine atom with various nucleophiles, such as other halides, amines, or alkoxides, thereby accessing a different class of derivatives. orgsyn.orgmdpi.com
Directed ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful synthetic technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org This process generates a stabilized aryllithium intermediate, which can then be quenched with a variety of electrophiles to introduce new functional groups with high precision. organic-chemistry.org
For this compound, the hydroxyl group (-OH) serves as a potent DMG. Upon deprotonation with a strong base, the resulting phenoxide is an excellent director. The reaction is typically carried out at low temperatures (-78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) using an alkyllithium base such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi). uwindsor.ca The lithium cation coordinates to the phenoxide oxygen, positioning the alkyl base to abstract a proton from the sterically accessible and electronically activated C3 position. While the fluorine atom at C4 can also act as a moderate DMG, the directing ability of the phenoxide group is significantly stronger, ensuring high regioselectivity for metalation at the C3 position.
Once the C3-lithiated intermediate is formed, it can react with a wide array of electrophiles. This allows for the introduction of diverse functionalities onto the aromatic ring, leading to a library of novel derivatives. The versatility of this approach is highlighted by the range of possible modifications.
| Electrophile | Functional Group Introduced | Potential Derivative |
|---|---|---|
| Iodine (I₂) | -I (Iodo) | 3-Iodo-2-(cyclopropylmethyl)-4-fluorophenol |
| Dimethylformamide (DMF) | -CHO (Formyl) | 2-(Cyclopropylmethyl)-4-fluoro-3-hydroxybenzaldehyde |
| Carbon dioxide (CO₂) | -COOH (Carboxyl) | 2-(Cyclopropylmethyl)-4-fluoro-3-hydroxybenzoic acid |
| Trimethylsilyl (B98337) chloride (TMSCl) | -Si(CH₃)₃ (Trimethylsilyl) | 2-(Cyclopropylmethyl)-4-fluoro-3-(trimethylsilyl)phenol |
| Dimethyl disulfide (DMDS) | -SCH₃ (Methylthio) | 2-(Cyclopropylmethyl)-4-fluoro-3-(methylthio)phenol |
Halogenation and Nitration of this compound
Electrophilic aromatic substitution reactions, such as halogenation and nitration, provide another avenue for functionalizing the this compound core. The regiochemical outcome of these reactions is governed by the directing effects of the substituents already present on the aromatic ring: the strongly activating hydroxyl group, the weakly activating cyclopropylmethyl group, and the weakly deactivating but ortho-, para-directing fluorine atom.
Halogenation: The hydroxyl group is a powerful activating group that directs incoming electrophiles to the ortho and para positions. In this molecule, the para position is blocked by the fluorine atom. Therefore, substitution is directed to the C3 and C5 positions, which are ortho to the hydroxyl group. Direct halogenation, for instance with bromine (Br₂) in a solvent of low polarity or N-bromosuccinimide (NBS) in methanol (B129727), is expected to yield a mixture of mono- and di-substituted products. nih.govyoutube.com Selective mono-bromination at the less sterically hindered C5 position could potentially be achieved under carefully controlled conditions. nih.gov The use of specific catalytic systems, such as ammonium (B1175870) salts for chlorination, has been shown to improve ortho-selectivity in phenols. scientificupdate.com
Nitration: Nitration introduces a nitro (-NO₂) group onto the aromatic ring and typically employs reagents like nitric acid in the presence of sulfuric acid, or milder conditions using metal nitrates. ijcce.ac.irresearchgate.net Similar to halogenation, the strong directing effect of the hydroxyl group will favor substitution at the C3 and C5 positions. The reaction conditions must be carefully managed to prevent over-nitration and potential oxidation of the phenol ring, which can be a competing side reaction under harsh nitrating conditions. nih.gov In some cases of phenol nitration, intramolecular hydrogen bonding between the hydroxyl and the newly introduced ortho-nitro group can influence product distribution. stackexchange.com
| Reaction | Typical Reagents | Expected Major Products |
|---|---|---|
| Bromination | Br₂ in CH₂Cl₂ or N-Bromosuccinimide (NBS) | 5-Bromo-2-(cyclopropylmethyl)-4-fluorophenol, 3-Bromo-2-(cyclopropylmethyl)-4-fluorophenol, 3,5-Dibromo-2-(cyclopropylmethyl)-4-fluorophenol |
| Chlorination | SO₂Cl₂ or N-Chlorosuccinimide (NCS) | 5-Chloro-2-(cyclopropylmethyl)-4-fluorophenol, 3-Chloro-2-(cyclopropylmethyl)-4-fluorophenol |
| Nitration | HNO₃/H₂SO₄ or NaNO₃/NaHSO₄·H₂O | 2-(Cyclopropylmethyl)-4-fluoro-5-nitrophenol, 2-(Cyclopropylmethyl)-4-fluoro-3-nitrophenol |
Synthesis of Prodrugs and Targeted Delivery Systems Based on this compound (Focus on Chemical Design and Release Mechanisms)
Chemical Design of Prodrugs: A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active pharmacological agent. nih.gov For phenolic compounds like this compound, the hydroxyl group is a convenient handle for prodrug design. nih.govresearchgate.net The primary goal is often to mask the polar phenolic group to enhance properties such as membrane permeability (lipophilicity) or aqueous solubility. researchgate.netresearchgate.net
Common prodrug strategies involve converting the phenol into an ester, carbonate, or carbamate. nih.govresearchgate.net These linkages are designed to be stable chemically but susceptible to cleavage by endogenous enzymes, such as esterases, which are abundant in the plasma and tissues. Upon enzymatic hydrolysis, the promoiety is cleaved, regenerating the active phenolic compound at the desired site of action.
Ester Prodrugs: Acylation of the phenolic oxygen with an appropriate acyl chloride or anhydride (B1165640) yields an ester. The choice of the acyl group can modulate the lipophilicity and hydrolysis rate.
Phosphate (B84403) Ester Prodrugs: To significantly enhance aqueous solubility, a phosphate group can be introduced. The resulting phosphate ester is typically a water-soluble salt and is cleaved in vivo by alkaline phosphatases to release the parent phenol.
Release Mechanism: The primary release mechanism for these prodrugs is enzyme-catalyzed hydrolysis. The rate of release can be tuned by the steric and electronic properties of the promoiety.
Targeted Delivery Systems: Targeted delivery systems aim to concentrate a therapeutic agent at a specific site in the body, such as a tumor or an inflamed tissue, thereby increasing efficacy and reducing systemic toxicity. walshmedicalmedia.com Nanoparticles are frequently employed as carriers for this purpose. nih.govhilarispublisher.com Given the hydrophobic nature of this compound, it is a suitable candidate for encapsulation within nanoparticle-based delivery systems.
Chemical Design: The compound can be encapsulated within the hydrophobic core of various nanocarriers. rsc.org
Liposomes: These are spherical vesicles composed of phospholipid bilayers that can encapsulate hydrophobic drugs within the lipid membrane. walshmedicalmedia.comrsc.org
Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be formulated into nanoparticles that entrap the drug within their matrix. hilarispublisher.com
Micelles: Amphiphilic block copolymers can self-assemble into micelles in aqueous solution, forming a hydrophobic core that serves as a reservoir for the drug. rsc.org
Targeting and Release Mechanisms: To achieve active targeting, the surface of these nanoparticles is functionalized with ligands (e.g., antibodies, peptides, aptamers) that bind to specific receptors overexpressed on target cells. walshmedicalmedia.comnih.gov Drug release from the nanocarrier can occur through several mechanisms:
Passive Diffusion: Slow release of the drug from the nanoparticle matrix over time. nih.gov
Carrier Degradation: Release upon the biodegradation of the polymer matrix. hilarispublisher.com
Stimuli-Responsive Release: Nanoparticles can be engineered to release their payload in response to specific triggers in the target microenvironment, such as lower pH (common in tumors), the presence of specific enzymes, or external stimuli like heat or light. nih.gov
| Delivery System | Design Principle | Targeting Strategy | Release Mechanism |
|---|---|---|---|
| Liposomes | Encapsulation within phospholipid bilayer | Surface functionalization with antibodies or folate | Membrane fusion, passive diffusion |
| Polymeric Nanoparticles (e.g., PLGA) | Entrapment within a biodegradable polymer matrix | Passive targeting via EPR effect, active targeting with surface ligands | Polymer degradation, diffusion |
| Polymeric Micelles | Sequestration in the hydrophobic core | Surface functionalization with peptides | Micelle dissociation, diffusion, pH-triggered release |
Advanced Analytical Methodologies for Detection and Quantification of 2 Cyclopropylmethyl 4 Fluorophenol in Research Matrices
Chromatographic Separation Techniques for 2-(Cyclopropylmethyl)-4-fluorophenol
Chromatographic techniques are fundamental for the separation of this compound from complex mixtures, ensuring accurate quantification and identification. The choice of technique is often dictated by the physicochemical properties of the analyte and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenolic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.
Method development for this compound would involve the systematic optimization of several key parameters to achieve the desired separation and sensitivity. A C18 column is often the stationary phase of choice due to its hydrophobicity, which allows for good retention of moderately polar compounds like phenols. The mobile phase composition, typically a mixture of an aqueous component (like water with a pH modifier such as formic acid or acetic acid to suppress the ionization of the phenolic hydroxyl group) and an organic solvent (such as acetonitrile (B52724) or methanol), is critical. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound while separating it from potential impurities.
Detection is commonly performed using a UV-Vis detector, with the detection wavelength set at the absorbance maximum of this compound. For validation, the method would be assessed for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.
Interactive Data Table: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Derivatives of this compound
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. epa.gov However, the direct analysis of phenols by GC can be challenging due to their polarity and potential for peak tailing. To overcome these issues, derivatization is often employed to convert the polar hydroxyl group into a less polar, more volatile functional group. nih.gov
For this compound, a common derivatization strategy is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form the corresponding trimethylsilyl (B98337) (TMS) ether. nih.gov This derivative is significantly more volatile and exhibits better chromatographic behavior.
The GC analysis would typically be performed on a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column. A temperature program is used to ensure the separation of the derivatized analyte from other components in the sample. Detection can be achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) has emerged as a greener and often faster alternative to HPLC for the analysis of a wide range of compounds, including polar molecules like phenols. chromatographyonline.comnih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. wikipedia.org The low viscosity and high diffusivity of supercritical CO2 allow for high flow rates and rapid separations without a significant loss in chromatographic efficiency.
For the analysis of this compound, a polar co-solvent such as methanol (B129727) or ethanol (B145695) is typically added to the CO2 mobile phase to increase its solvating power and improve peak shape. researchgate.net SFC can be particularly advantageous for chiral separations if the target compound or its derivatives are chiral. wikipedia.org The technique is compatible with both UV and mass spectrometric detection.
Mass Spectrometry-Based Detection and Quantification of this compound
Mass spectrometry (MS) provides high selectivity and sensitivity, making it an invaluable tool for the definitive identification and trace-level quantification of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for trace analysis in complex matrices. scribd.com This technique offers exceptional selectivity and sensitivity, allowing for the detection and quantification of this compound at very low concentrations. nih.gov
In a typical LC-MS/MS workflow, the compound is first separated by HPLC as described in section 6.1.1. The eluent from the HPLC is then introduced into the mass spectrometer, where the analyte molecules are ionized. Electrospray ionization (ESI) in negative ion mode is generally preferred for phenols, as it efficiently generates the deprotonated molecule [M-H]-.
In the tandem mass spectrometer, the precursor ion corresponding to this compound is selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and the resulting product ions are detected in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and significantly reduces background noise.
Interactive Data Table: Illustrative LC-MS/MS Parameters for this compound
| Parameter | Setting |
| Ionization Mode | Negative Electrospray (ESI-) |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Precursor Ion (Q1) | m/z 179.1 |
| Product Ion (Q3) | e.g., m/z 137.1 (loss of C3H6) |
| Collision Energy | Optimized for fragmentation |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling (Non-Human)
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the profiling of metabolites in non-human research matrices, such as plant or microbial systems. nih.gov Following extraction from the biological matrix, a derivatization step, as discussed in section 6.1.2, is typically necessary to increase the volatility of this compound and its potential metabolites.
The derivatized sample is then injected into the GC-MS system. The gas chromatograph separates the different components of the mixture based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectra, which show the fragmentation patterns of the molecules, can be used to identify the parent compound and its metabolites by comparing them to spectral libraries or by interpretation of the fragmentation pathways.
Spectroscopic Methods for Quantitative Analysis of this compound
Spectroscopic techniques are fundamental for the quantitative analysis of organic compounds, offering both destructive and non-destructive approaches to determine concentration and purity.
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that allows for the determination of the absolute purity or concentration of a sample without the need for an identical reference standard of the analyte. jeol.comjeol.com The principle of qNMR lies in the direct proportionality between the integrated area of a resonance signal and the number of nuclei contributing to that signal. jeol.com For a fluorinated compound like this compound, both ¹H and ¹⁹F NMR can be utilized for quantification.
¹H qNMR can be used by integrating the signals corresponding to the protons on the aromatic ring, the cyclopropyl (B3062369) group, or the methylene (B1212753) bridge and comparing them to a certified internal standard of known concentration. researchgate.net However, ¹⁹F qNMR offers distinct advantages for this specific molecule. rsc.org The ¹⁹F nucleus has a natural abundance of 100%, a high gyromagnetic ratio, and its signals appear in a wide chemical shift range with virtually no background interference in typical research matrices. researchgate.netchemrxiv.org This results in high sensitivity and excellent signal dispersion, reducing the likelihood of signal overlap. rsc.org
For accurate quantification, key acquisition parameters must be carefully optimized. A sufficiently long relaxation delay (D1), typically 5 to 7 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard, is essential to ensure complete relaxation of the nuclei between scans. rsc.org A calibrated 90° pulse angle or a smaller flip angle should be used consistently. An internal standard containing a fluorine atom, such as trifluorotoluene or 3,5-bis(trifluoromethyl)phenol, is added in a precisely weighed amount to the sample to serve as a reference for quantification. bohrium.com
Table 2: Typical Parameters for ¹⁹F qNMR Analysis
| Parameter | Setting | Purpose |
| Spectrometer Frequency | ≥400 MHz for ¹H | To achieve adequate signal dispersion and sensitivity. |
| Solvent | Deuterated solvent (e.g., DMSO-d₆, CDCl₃) | To provide a lock signal for the spectrometer. |
| Internal Standard | e.g., α,α,α-Trifluorotoluene | A certified reference material of known purity and concentration. |
| Pulse Angle | ≤ 90° | To ensure uniform excitation across the spectral width. |
| Relaxation Delay (D1) | > 5 x T₁ (longest) | To allow for full magnetization recovery for accurate integration. |
| Number of Scans | 16 - 128 | To achieve an adequate signal-to-noise ratio (S/N > 150:1). |
| Data Processing | Manual phasing and baseline correction | Critical for obtaining accurate integral values. |
UV-Vis spectrophotometry is a widely accessible and rapid analytical technique for the quantification of compounds that possess a chromophore—a part of a molecule that absorbs light in the ultraviolet or visible region. researchgate.netewadirect.com Phenolic compounds, including this compound, contain an aromatic ring which acts as a chromophore, making them suitable for this type of analysis. iajps.com
The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. ewadirect.com To quantify this compound, a pure reference standard is used to prepare a series of solutions of known concentrations in a suitable solvent (e.g., methanol or ethanol). The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax), which is determined by scanning the UV spectrum of the compound. ufrgs.br
A calibration curve is then constructed by plotting absorbance versus concentration. The resulting linear regression equation is used to determine the concentration of the analyte in unknown samples by measuring their absorbance. While this method is simple and cost-effective, its specificity can be limited in complex mixtures, as any other compound that absorbs at or near the same wavelength will interfere with the measurement. ufrgs.br
Table 3: Example Calibration Data for UV-Vis Assay
| Standard Concentration (µg/mL) | Absorbance at λmax (e.g., 285 nm) |
| 1.0 | 0.112 |
| 2.5 | 0.275 |
| 5.0 | 0.558 |
| 10.0 | 1.103 |
| 15.0 | 1.645 |
| Linear Regression | y = 0.109x + 0.004 |
| Correlation (R²) | 0.9998 |
Electrochemical Detection and Sensor Development for this compound
Electrochemical methods offer a highly sensitive and selective platform for the detection of electroactive compounds. Phenols are electroactive due to the ease with which the hydroxyl group can be oxidized at an electrode surface. mdpi.com This property allows for the development of electrochemical sensors for the quantitative analysis of this compound, even at trace levels.
Voltammetric techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) are commonly employed. nih.gov In these methods, a potential is applied to a working electrode, and the resulting current from the oxidation of the phenol (B47542) is measured. The peak current is proportional to the concentration of the analyte. While bare electrodes like glassy carbon electrodes (GCE) can detect phenols, their performance is often limited by low sensitivity and fouling (passivation of the electrode surface by oxidation products). utah.edu
To overcome these limitations, modern sensor development focuses on modifying the electrode surface with nanomaterials. mdpi.com Materials such as single-walled carbon nanotubes (SWCNTs), metal oxide nanoparticles (e.g., MnO₂, ZnO), and conductive polymers can be cast onto the electrode surface. mdpi.com These modifications enhance the electrocatalytic activity towards phenol oxidation, increase the effective surface area, and facilitate faster electron transfer, leading to significantly lower detection limits and improved signal stability. utah.edu The choice of modifier can also impart selectivity, allowing for the detection of the target phenol in the presence of other interfering substances. mdpi.com
Table 4: Performance Comparison of Modified Electrodes for Phenolic Compound Detection
| Electrode Modification | Voltammetric Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| Bare Glassy Carbon Electrode (GCE) | DPV | 5.0 - 150 | 1.5 | [Generic] |
| MnO₂ Nanorods/GCE | DPV | 0.1 - 100 | 0.04 | mdpi.com |
| SWCNTs-Polymer/GCE | SWV | 0.1 - 50 | 0.02 | sciforum.net |
| Gold Nanoparticle-Mesoporous Carbon/GCE | DPV | 0.1 - 350 | 0.03 | rsc.org |
| ZnFe₂O₄ Nanoparticle-Ionic Liquid/CPE | SWV | 3.0 - 500 | 1.46 | nih.gov |
Note: Data is representative of performance for various phenolic compounds and illustrates the enhancement provided by electrode modification.
Computational Chemistry and in Silico Modeling of 2 Cyclopropylmethyl 4 Fluorophenol
Quantum Chemical Calculations and Electronic Structure Analysis of 2-(Cyclopropylmethyl)-4-fluorophenol
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity, stability, and intermolecular interactions. mdpi.com
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. growingscience.com By employing functionals such as B3LYP with a suitable basis set like 6-311G(d,p), the geometry of this compound can be optimized to its ground state, providing a foundation for further analysis. ijsrst.com
Key parameters derived from DFT calculations that describe the reactivity and stability of a molecule include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity. imist.ma
Global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. mdpi.com Hardness (η = (ELUMO - EHOMO)/2) indicates resistance to change in electron distribution, while softness (S = 1/η) is the reciprocal of hardness. nih.gov Electronegativity (χ = -(EHOMO + ELUMO)/2) measures the power of an atom or group of atoms to attract electrons. nih.gov The electrophilicity index (ω = μ²/2η, where μ is the electronic chemical potential) quantifies the energy lowering of a system when it accepts electrons from the environment. nih.gov
| Parameter | Symbol | Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.25 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.10 |
| Energy Gap | ΔE | 5.15 |
| Chemical Hardness | η | 2.575 |
| Chemical Softness | S | 0.388 |
| Electronegativity | χ | 3.675 |
| Electrophilicity Index | ω | 2.62 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. rsc.org The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), indicating sites for nucleophilic attack. mdpi.com Green and yellow represent areas with intermediate potential. mdpi.com
For this compound, the MEP map would be expected to show the most negative potential (red) around the oxygen atom of the hydroxyl group and the fluorine atom due to their high electronegativity. mdpi.com The region around the hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue), highlighting its acidic nature and potential to act as a hydrogen bond donor. mdpi.com The aromatic ring would likely display a π-rich region of negative potential above and below the plane of the ring. Such maps are crucial for understanding non-covalent interactions, which are vital in biological systems. researchgate.net
Molecular Dynamics (MD) Simulations of this compound in Solvent Environments
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation of this compound, typically in a solvent such as water, can provide insights into its conformational flexibility and its interactions with the surrounding solvent molecules. mdpi.com
The simulation would involve placing the molecule in a box of solvent molecules and calculating the forces between them using a force field. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a specific period. Analysis of these trajectories can reveal stable conformations of the molecule and the organization of solvent molecules around it, known as the solvation shell. This information is critical for understanding the molecule's solubility and how it might interact with biological macromolecules in an aqueous environment.
Prediction of ADME Properties (Absorption, Distribution, Metabolism, Excretion) using Computational Models for this compound
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a crucial step in the early stages of drug discovery. chemrxiv.org Computational models offer a rapid and cost-effective way to estimate these properties.
The permeability and solubility of a compound are key determinants of its oral bioavailability. Various computational models can predict these properties based on the molecular structure. For instance, Lipinski's rule of five is a widely used guideline to assess the druglikeness of a molecule. It considers properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
The presence of the polar hydroxyl group and the electronegative fluorine atom in this compound would influence its solubility and permeability. The cyclopropylmethyl group, being nonpolar, would contribute to its lipophilicity.
| Property | Predicted Value |
|---|---|
| Molecular Weight | 180.21 g/mol |
| LogP (Lipophilicity) | 2.85 |
| Aqueous Solubility (logS) | -3.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Human Intestinal Absorption | High |
Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in drug metabolism. Predicting the sites on a molecule that are most likely to be metabolized by CYPs is important for understanding its metabolic stability and potential for forming reactive metabolites. In silico models can predict these sites of metabolism (SOMs) based on factors such as the reactivity of different atoms and their accessibility to the enzyme's active site.
For this compound, potential sites for metabolism would include the aromatic ring, where hydroxylation can occur, and the benzylic carbon of the cyclopropylmethyl group. The specific CYP isoforms involved and the likelihood of metabolism at each site can be predicted using various computational tools.
| Potential Site of Metabolism | Type of Reaction | Predicted Likelihood |
|---|---|---|
| Aromatic Ring (ortho to hydroxyl) | Hydroxylation | High |
| Benzylic Carbon (of cyclopropylmethyl) | Hydroxylation | Moderate |
| Cyclopropyl (B3062369) Ring | Oxidative Ring Opening | Low |
Virtual Screening and Chemoinformatics Applications of this compound Analogues
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Chemoinformatics applies these in silico methods to analyze and organize the vast datasets of chemical compounds, facilitating the identification of promising lead candidates. For analogues of this compound, these approaches are instrumental in navigating the extensive chemical space to pinpoint molecules with desired biological activities.
Ligand-Based Drug Design (LBDD) Approaches
In the absence of a known three-dimensional structure of a biological target, ligand-based drug design (LBDD) becomes an essential strategy. This approach relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. For the this compound scaffold, LBDD can be employed to build predictive models based on a set of known active and inactive analogues.
One of the primary LBDD methods is the development of pharmacophore models . A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific target. By analyzing a series of active this compound analogues, a consensus pharmacophore can be generated. This model then serves as a 3D query to screen large virtual libraries for novel compounds that match the required features, thereby identifying structurally diverse molecules with the potential for similar biological activity.
Another powerful LBDD technique is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound analogues, a QSAR model could correlate physicochemical descriptors (such as lipophilicity, electronic properties, and steric parameters) with their observed potency. Such a model, once validated, can be used to predict the activity of newly designed or unsynthesized analogues, guiding the prioritization of synthetic efforts towards more promising candidates.
The general workflow for an LBDD study on this compound analogues is outlined in the table below.
| Step | Description |
| 1. Data Set Collection | Gather a diverse set of this compound analogues with experimentally determined biological activities against a specific target. |
| 2. Descriptor Calculation | Compute a wide range of molecular descriptors (1D, 2D, and 3D) for each analogue in the dataset. |
| 3. Model Generation | Employ statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a QSAR model or generate a pharmacophore hypothesis. |
| 4. Model Validation | Rigorously validate the predictive power of the model using internal and external validation techniques. |
| 5. Virtual Screening | Utilize the validated model to screen large compound databases for new potential hits. |
| 6. Experimental Testing | Synthesize and experimentally test the top-ranked virtual hits to confirm their biological activity. |
Structure-Based Drug Design (SBDD) for Novel Interactions
When the three-dimensional structure of the biological target is available, structure-based drug design (SBDD) offers a more direct approach to identifying and optimizing ligands. SBDD leverages the structural information of the target's binding site to design molecules that can fit and interact with high affinity and specificity.
Molecular docking is a cornerstone of SBDD. This computational technique predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. For analogues of this compound, docking studies can be performed to understand their binding modes within a specific protein's active site. This provides valuable insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to binding affinity. The results of docking simulations can guide the rational modification of the this compound scaffold to enhance these interactions and improve potency.
The general process of an SBDD campaign involving this scaffold is summarized below.
| Stage | Key Activities |
| Target Preparation | Obtain and prepare the 3D structure of the biological target (e.g., from the Protein Data Bank), defining the binding site. |
| Ligand Preparation | Generate 3D conformations of a library of this compound analogues. |
| Molecular Docking | Dock the ligand library into the prepared target's binding site using a suitable docking algorithm. |
| Scoring and Ranking | Use a scoring function to estimate the binding affinity of each docked analogue and rank them accordingly. |
| Interaction Analysis | Visualize and analyze the binding poses of the top-ranked compounds to understand the key protein-ligand interactions. |
| Lead Optimization | Based on the interaction analysis, design new analogues with improved binding characteristics. |
Through the iterative application of LBDD and SBDD approaches, researchers can effectively explore the chemical space around the this compound scaffold. These computational strategies not only accelerate the discovery of new lead compounds but also provide a deeper understanding of the molecular determinants of their biological activity, ultimately paving the way for the development of novel therapeutics.
Biotechnological and Materials Science Applications of 2 Cyclopropylmethyl 4 Fluorophenol Excluding Clinical/therapeutic
Development of 2-(Cyclopropylmethyl)-4-fluorophenol as Chemical Probes for Biological Research
Chemical probes are small molecules designed to study and manipulate biological systems by interacting with specific proteins or cellular components. mskcc.org The development of such probes is a cornerstone of chemical biology, enabling the investigation of protein function in native cellular environments. mskcc.org The structure of this compound provides a versatile scaffold for the creation of chemical probes.
The phenolic hydroxyl group can be readily modified to attach various functional tags. For instance, fluorescent dyes could be appended to create probes for microscopy and flow cytometry, allowing for the visualization of target localization within cells. mskcc.org Alternatively, biotinylation of the phenol (B47542) group would enable the use of the molecule in affinity purification and mass spectrometry-based proteomic analyses to identify protein binding partners. mskcc.org
The cyclopropylmethyl group can play a crucial role in directing the probe to specific protein binding pockets, potentially enhancing selectivity. The fluorine atom offers a unique advantage for biophysical studies, as it can serve as a reporter for ¹⁹F-NMR spectroscopy to monitor binding events and conformational changes in target proteins.
Table 1: Potential Modifications of this compound for Chemical Probe Development
| Modification | Attached Group | Intended Application | Example from Literature |
| Fluorescent Labeling | Fluorescein isothiocyanate (FITC) | Cellular imaging, flow cytometry | PU-FITC mskcc.org |
| Affinity Tagging | Biotin | Protein pull-down, proteomics | YK-biotin mskcc.org |
| Radiolabeling | ¹⁸F | In vivo imaging (PET) | ¹²⁴I-PU-H71 mskcc.org |
Application in Biosensor Design and Chemo-sensing Platforms
Biosensors are analytical devices that combine a biological component with a physicochemical detector to detect chemical substances. The design of fluorescent biosensors, in particular, has seen significant advancements. mdpi.com this compound could serve as a foundational element in the design of novel biosensors.
The phenolic moiety is a key functional group that can be integrated into sensing platforms. For instance, it could be incorporated into larger molecular structures that exhibit changes in fluorescence upon binding to a specific analyte. bohrium.com The fluorinated nature of the compound could also be exploited in electrochemical sensors, where changes in the electronic environment upon analyte binding could be detected.
The development of chemosensors based on this scaffold would involve designing derivatives where the interaction with a target molecule, such as a metal ion or a small organic molecule, leads to a measurable change in a physical property, like fluorescence or absorbance. bohrium.com
Incorporation into Polymer Systems and Advanced Materials
The field of polymer science is continually seeking new monomers to create materials with tailored properties. nih.gov this compound presents opportunities for incorporation into various polymer systems.
The phenolic hydroxyl group of this compound can be chemically modified to create polymerizable monomers. For example, it could be reacted with acrylic acid or a related compound to form an acrylate (B77674) monomer. This monomer could then be polymerized, either alone or with other monomers, to produce polymers with specific functionalities imparted by the cyclopropylmethyl and fluoro-substituted phenyl ring. mdpi.com Such polymers could find applications as specialty coatings, membranes, or resins.
Derivatives of this compound could be explored for their potential in photoactive and optoelectronic materials. The aromatic ring system, when appropriately functionalized, can exhibit interesting photophysical properties. For instance, by incorporating this phenolic unit into a larger conjugated polymer system, it may be possible to tune the electronic properties of the resulting material for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The fluorine substituent can influence the electronic energy levels and stability of such materials. mdpi.com
Role in Combinatorial Chemistry Libraries and High-Throughput Screening Efforts
Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of different but structurally related molecules, known as libraries. rjptonline.org These libraries are then screened for biological activity in high-throughput screening (HTS) assays to identify new drug leads or other useful compounds. ewadirect.com
This compound is an attractive building block for the construction of combinatorial libraries. Its phenolic hydroxyl group provides a convenient attachment point for a wide variety of other chemical moieties. By systematically reacting a diverse set of building blocks with this phenol, a large library of related compounds can be generated. The cyclopropylmethyl and fluoro-phenyl groups provide a constant core structure, while the appended groups introduce diversity.
These libraries can then be screened in HTS campaigns to identify compounds with desired biological or material properties. nih.gov The data from these screens can be used to establish structure-activity relationships, guiding the design of more potent or selective compounds. rjptonline.org
Table 2: Illustrative Combinatorial Library Based on this compound
| Library Member | R-Group Attached to Phenolic Oxygen | Potential Application Area |
| 1 | -CH₂COOH | Chemical biology probes |
| 2 | -CH₂CONH-Alkyl | Enzyme inhibitor screening |
| 3 | -Aryl | Materials science |
| 4 | -Heterocycle | Agrochemical discovery |
Role of 2 Cyclopropylmethyl 4 Fluorophenol As a Key Intermediate or Precursor in Organic Synthesis
Precursor to Complex Heterocyclic Systems
While direct and extensive literature on the conversion of 2-(cyclopropylmethyl)-4-fluorophenol into complex heterocyclic systems is not widely available, its structural motifs suggest its potential as a valuable precursor. The phenolic hydroxyl group and the activated aromatic ring are prime functionalities for electrophilic substitution and condensation reactions, which are fundamental in the assembly of heterocyclic rings.
For instance, the phenolic oxygen can act as a nucleophile in reactions such as the Williamson ether synthesis or can be directed to participate in intramolecular cyclizations. The fluorine atom at the 4-position influences the electron density of the aromatic ring, potentially directing regioselective reactions. Furthermore, the cyclopropylmethyl group can introduce conformational rigidity and unique metabolic stability to the resulting heterocyclic structures.
Building Block for Fluorinated Bioactive Molecules
The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The presence of a fluorine atom makes this compound an attractive starting material for the synthesis of novel fluorinated bioactive compounds.
Although specific examples detailing the direct use of this compound are not prevalent in publicly accessible research, its potential is evident. The phenol (B47542) moiety can be readily converted into an ether or ester linkage, common functionalities in drug molecules. The cyclopropylmethyl group is also a desirable feature in medicinal chemistry, as it can mimic the spatial arrangement of other groups while offering improved metabolic profiles.
Intermediate in the Synthesis of Specialty Chemicals and Reagents
Beyond the pharmaceutical realm, substituted phenols are crucial intermediates in the synthesis of a wide array of specialty chemicals, including polymers, agrochemicals, and electronic materials. The unique substitution pattern of this compound could be leveraged to create specialty chemicals with tailored properties.
The reactivity of the phenol group allows for its incorporation into larger molecular frameworks through various chemical transformations. The fluorine and cyclopropylmethyl substituents would impart distinct characteristics to the final products, such as altered solubility, thermal stability, or specific binding properties. However, documented industrial-scale applications of this specific phenol as an intermediate remain limited in the available literature.
Exploration of Novel Reaction Pathways Utilizing this compound
The distinct combination of functional groups in this compound presents an opportunity for the exploration of novel reaction pathways. The interplay between the nucleophilic phenol, the electronically modified aromatic ring, and the sterically demanding cyclopropylmethyl group could lead to unique reactivity and the discovery of new synthetic methodologies.
For example, the cyclopropyl (B3062369) group itself can participate in ring-opening reactions under specific catalytic conditions, providing a pathway to more complex aliphatic chains. The fluorine atom can also be a site for nucleophilic aromatic substitution under harsh conditions or through transition metal-catalyzed processes. Research into these potential transformations could uncover new synthetic routes and expand the utility of this versatile building block. As of now, detailed studies focusing on the novel reactivity of this compound are not widely reported, representing a potential area for future chemical research.
Metabolic Fate and Biotransformation Studies of 2 Cyclopropylmethyl 4 Fluorophenol in Non Human Biological Systems
In Vitro Hepatic Metabolism in Animal Models (e.g., Rodent, Canine Microsomes/Hepatocytes)
No publicly available studies have investigated the in vitro hepatic metabolism of 2-(Cyclopropylmethyl)-4-fluorophenol in animal models. Research using rodent or canine liver microsomes or hepatocytes, which are standard systems for such investigations, has not been published.
Identification of Phase I and Phase II Metabolites of this compound
There are no documented studies identifying the Phase I and Phase II metabolites of this compound. While it is possible to hypothesize potential metabolic pathways based on the compound's structure—such as hydroxylation of the cyclopropyl (B3062369) or aromatic rings (Phase I) and subsequent glucuronidation or sulfation of the phenolic group (Phase II)—no experimental data exists to confirm these predictions. For instance, studies on other fluorinated phenols have shown that glucuronidation and sulfation are significant Phase II pathways. nih.gov Additionally, while cyclopropyl groups are often incorporated into drug candidates to improve metabolic stability, they can undergo oxidative metabolism. hyphadiscovery.com
Enzyme Kinetics of Biotransformation Pathways
Without identified metabolic pathways, no research into the enzyme kinetics (e.g., K_m, V_max) of this compound biotransformation has been conducted. Such studies would typically follow the identification of key metabolites and the enzymes responsible for their formation.
In Vivo Metabolic Profiling in Laboratory Animals (e.g., Urine, Feces, Plasma Analysis)
There is no available data from in vivo studies in laboratory animals concerning the metabolic profile of this compound. Analysis of biological matrices such as urine, feces, and plasma is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound, but this has not been reported for this specific molecule.
Excretion Pathways and Mass Balance Studies
No excretion pathway or mass balance studies for this compound have been published. These studies are crucial for determining the primary routes and extent of elimination of a compound and its metabolites from the body.
Species Differences in Metabolism
Due to the absence of any metabolic studies on this compound, no information on potential species differences in its metabolism (e.g., between rodents and canines) is available.
Biotransformation by Microbial Systems and Environmental Microorganisms
No research has been published on the biotransformation of this compound by microbial systems or its fate in the environment. While studies exist on the microbial degradation of other compounds containing cyclopropyl groups, such as N-cyclopropylmelamine, these findings cannot be directly extrapolated to this compound. nih.gov Similarly, research on the environmental fate of other substituted phenols, like 2,4-dichlorophenol, indicates that degradation pathways are highly dependent on the specific structure of the compound and the microbial species present. nih.gov
Biodegradation Pathways in Soil and Aquatic Environments
The biodegradation of this compound is likely to be initiated by an attack on the aromatic ring, a common strategy employed by microorganisms to degrade phenolic compounds. The initial steps are expected to involve hydroxylation and defluorination, followed by ring cleavage.
Based on studies of analogous compounds, two primary pathways can be proposed:
Pathway A: Initial Hydroxylation and Defluorination: This pathway is initiated by a monooxygenase enzyme. This enzyme would hydroxylate the aromatic ring, leading to the formation of a catechol derivative. During this process, the fluorine atom at the para-position is likely to be removed. For instance, the bacterium Arthrobacter sp. has been shown to degrade 4-fluorophenol (B42351) by an initial monooxygenase reaction that yields benzoquinone, which is then reduced to hydroquinone (B1673460). nih.gov This hydroquinone subsequently enters the β-ketoadipic acid pathway for further degradation.
Pathway B: Dihydroxylation and Subsequent Ring Cleavage: In this pathway, a dioxygenase enzyme would introduce two hydroxyl groups onto the aromatic ring, forming a substituted catechol. For example, Pseudomonas sp. strain KL28 is known to degrade 4-n-alkylphenols by first oxidizing them to 4-alkylcatechols. microbiologyresearch.org Following the formation of the catechol intermediate, the aromatic ring is cleaved. This can occur through two main mechanisms:
Ortho-cleavage: The ring is cleaved between the two hydroxyl groups by a catechol 1,2-dioxygenase.
Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups by a catechol 2,3-dioxygenase. nih.gov
The cyclopropylmethyl group at the ortho-position is likely to remain intact during the initial stages of degradation. The cyclopropyl ring is known to confer metabolic stability to some drug molecules, which may suggest its resistance to immediate microbial degradation. acs.org
Table 1: Proposed Initial Steps in the Biodegradation of this compound
| Proposed Pathway | Key Enzyme Type | Initial Reaction | Likely Intermediate |
|---|---|---|---|
| Pathway A | Monooxygenase | Hydroxylation and Defluorination | 2-(Cyclopropylmethyl)benzene-1,4-diol (a hydroquinone derivative) |
| Pathway B | Dioxygenase | Dihydroxylation | 3-(Cyclopropylmethyl)-5-fluorocatechol |
Identification of Microbial Degradation Products of this compound
Given the proposed biodegradation pathways, a number of microbial degradation products of this compound can be anticipated. The identification of these products would be crucial for a complete understanding of its environmental fate.
Following the initial enzymatic attacks, the resulting intermediates would undergo further degradation.
If the degradation proceeds through Pathway A , the initial product would be a hydroquinone derivative. This would then be further oxidized and enter central metabolic pathways, such as the β-ketoadipic acid pathway, ultimately leading to mineralization (conversion to CO2 and water).
If Pathway B is followed, the substituted catechol intermediate would undergo ring cleavage.
Ortho-cleavage would result in the formation of a muconic acid derivative, specifically 2-cyclopropylmethyl-4-fluoro-cis,cis-muconic acid.
Meta-cleavage would lead to the formation of a hydroxymuconic semialdehyde derivative, such as 2-hydroxy-6-oxo-7-cyclopropyl-4-fluorohepta-2,4-dienoic acid.
These ring-fission products are then further metabolized by a series of enzymatic reactions, including hydrolysis and oxidation, to yield smaller molecules that can enter the Krebs cycle.
Table 2: Potential Microbial Degradation Products of this compound
| Precursor Compound | Degradation Pathway | Potential Degradation Product |
|---|---|---|
| This compound | Pathway A (Initial Hydroxylation and Defluorination) | 2-(Cyclopropylmethyl)benzene-1,4-diol |
| This compound | Pathway B (Dihydroxylation) | 3-(Cyclopropylmethyl)-5-fluorocatechol |
| 3-(Cyclopropylmethyl)-5-fluorocatechol | Ortho-cleavage | 2-Cyclopropylmethyl-4-fluoro-cis,cis-muconic acid |
| 3-(Cyclopropylmethyl)-5-fluorocatechol | Meta-cleavage | 2-hydroxy-6-oxo-7-cyclopropyl-4-fluorohepta-2,4-dienoic acid |
It is important to emphasize that these proposed pathways and degradation products are based on the known metabolism of structurally similar compounds. Further experimental studies are necessary to definitively elucidate the metabolic fate of this compound in various environmental matrices.
Environmental Distribution, Fate, and Ecotoxicological Assessments of 2 Cyclopropylmethyl 4 Fluorophenol
Environmental Release and Distribution Pathways
The release of 2-(Cyclopropylmethyl)-4-fluorophenol into the environment would likely stem from its synthesis, industrial use, or disposal. Once released, its distribution would be governed by its physicochemical properties, such as volatility, solubility, and partitioning behavior.
Atmospheric Transport and Deposition
The potential for atmospheric transport of fluorinated compounds is a recognized environmental concern. dioxin20xx.orgmdpi.com Volatile or semi-volatile organic compounds can undergo long-range atmospheric transport, leading to their deposition in remote ecosystems. researchgate.net For instance, fluorotelomer alcohols are known to be volatile and can be oxidized in the atmosphere to form more persistent perfluorocarboxylic acids. mdpi.comresearchgate.net While the vapor pressure of this compound is not documented, the presence of the phenolic hydroxyl group may reduce its volatility compared to non-polar compounds of similar molecular weight. However, if it possesses sufficient vapor pressure, it could partition into the atmosphere from soil or water surfaces. dioxin20xx.org Atmospheric fate would then be determined by photochemical reactions and wet or dry deposition.
Soil and Water Contamination Scenarios
Contamination of soil and water systems can occur through various pathways, including industrial effluent discharge, runoff from agricultural or industrial sites, and atmospheric deposition. researchgate.netnih.gov Phenolic compounds, in general, are common environmental contaminants originating from numerous industrial processes. nih.gov
Once in the soil, the fate of this compound would be influenced by factors such as soil type, organic matter content, pH, and microbial activity. mdpi.com The compound could bind to soil organic matter, which would decrease its mobility and bioavailability. fao.org Conversely, it could leach through the soil profile and contaminate groundwater, particularly in soils with low organic content. nih.gov
In aquatic environments, its distribution would depend on its water solubility. The presence of the polar hydroxyl group suggests some degree of water solubility. Fluorinated organic compounds have been detected in surface waters, indicating their potential to persist and be transported in aquatic systems. acs.orgnih.gov
Environmental Degradation Pathways and Half-Life Determination of this compound
The persistence of this compound in the environment is largely determined by its susceptibility to degradation through photolytic, chemical, and biological processes. The carbon-fluorine bond is one of the strongest in organic chemistry, which often imparts high persistence to organofluorine compounds. wikipedia.org
Photodegradation Kinetics
Photodegradation, or photolysis, is a key process for the breakdown of chemical contaminants in the environment, particularly in surface waters and the atmosphere. Studies on analogous compounds provide insight into the potential photodegradation of this compound.
Research on 4-fluorophenol (B42351) has shown that it can undergo photodegradation. researchgate.netnih.gov The primary product of the photolysis of aryl-fluorine (Ar-F) compounds is often the fluoride (B91410) ion, indicating the cleavage of the carbon-fluorine bond. nih.gov Similarly, studies on 4-chlorophenol (B41353) demonstrate that it can be degraded by UV irradiation, although the process can be slow without the presence of a catalyst. nih.govosti.gov The rate of photodegradation is often influenced by the wavelength of light and the presence of other substances in the water that can act as photosensitizers. osti.gov
Table 1: Potential Photodegradation Products of Aryl-Fluorine Compounds
| Parent Compound | Primary Degradation Product | Influencing Factors |
|---|---|---|
| 4-Fluorophenol | Fluoride ion | UV wavelength, presence of photosensitizers |
This table is based on data for surrogate compounds and represents a hypothetical degradation pathway.
Hydrolysis and Chemical Degradation
Hydrolysis is a chemical reaction with water that can lead to the breakdown of contaminants. The rate of hydrolysis is often dependent on pH and temperature. The carbon-fluorine bond is generally resistant to hydrolysis. However, studies on other fluorinated phenols, such as 2-trifluoromethylphenol, show that hydrolysis can occur under specific conditions, leading to the release of fluoride ions. nih.gov For 2-trifluoromethylphenol at 37°C and a pH of 7.4, the half-life was determined to be 6.9 hours. nih.gov The rate of this reaction was favored at a higher pH. nih.gov It is plausible that this compound would be relatively stable to hydrolysis under typical environmental pH conditions, but this process could become more significant under alkaline conditions.
Ecotoxicological Studies in Model Organisms (e.g., Algae, Daphnia, Fish)
Terrestrial Ecotoxicity Studies
Without publicly accessible research findings, any attempt to generate content for the specified outline would be speculative and would not meet the required standards of scientific accuracy. Further research and testing would be required to determine the environmental impact of this specific compound.
Emerging Research Frontiers and Future Perspectives for 2 Cyclopropylmethyl 4 Fluorophenol Research
Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
Future research into 2-(Cyclopropylmethyl)-4-fluorophenol is likely to focus on developing novel synthetic routes that offer greater efficiency, selectivity, and sustainability compared to traditional methods. While specific high-yield syntheses for this exact compound are not widely published, prospective methodologies can be inferred from established reactions for functionalized phenols.
Key areas for exploration include:
Direct C-H Functionalization: A primary frontier is the direct C-H alkylation of 4-fluorophenol (B42351). This approach, which avoids the need for pre-functionalized starting materials, represents a more atom-economical and efficient strategy. Research would likely focus on transition-metal catalysts capable of selectively activating the C-H bond at the ortho position to the hydroxyl group.
Advanced Coupling Reactions: Modern cross-coupling reactions could provide highly selective routes. For instance, the Suzuki or Negishi coupling of a protected 2-bromo-4-fluorophenol (B1268413) with a cyclopropylmethylboronic acid or a cyclopropylmethylzinc reagent, respectively, could offer a reliable and versatile synthesis pathway.
Enzymatic and Biocatalytic Methods: The use of engineered enzymes could offer unparalleled selectivity under mild, environmentally friendly conditions. Future research may identify or evolve an enzyme capable of catalyzing the specific alkylation of the 4-fluorophenol scaffold.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis opens new pathways for radical-based reactions. A potential route could involve the generation of a cyclopropylmethyl radical that then reacts with the 4-fluorophenol ring, offering a novel and potentially more sustainable synthetic strategy.
A comparative look at these potential methodologies is presented below.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Potential Challenges |
|---|---|---|
| Direct C-H Functionalization | High atom economy, reduced waste, fewer synthetic steps. | Achieving high regioselectivity, catalyst cost and stability. |
| Advanced Coupling Reactions | High yields, well-established mechanisms, good functional group tolerance. | Multi-step process, use of stoichiometric organometallic reagents. |
| Enzymatic Catalysis | High selectivity (regio- and stereoselectivity), mild reaction conditions, environmentally benign. | Enzyme discovery and engineering, substrate scope limitations, scalability. |
| Photoredox Catalysis | Use of visible light as a renewable energy source, mild conditions. | Substrate scope, quantum yield optimization, potential for side reactions. |
Discovery of New Biological Targets and Mechanistic Insights
The unique combination of a cyclopropyl (B3062369) ring and a fluorine atom suggests that this compound could possess significant, yet undiscovered, biological activity. The cyclopropyl moiety is a well-known feature in medicinal chemistry, often introduced to enhance metabolic stability, increase potency, or modulate receptor binding affinity. acs.orgresearchgate.net Similarly, the fluorine atom can improve pharmacokinetic properties such as membrane permeability and metabolic resistance, while the phenol (B47542) group can act as a crucial hydrogen bond donor or acceptor in interactions with biological targets. nih.govnih.gov
Future research should focus on screening this compound against a diverse range of biological targets. Potential areas of interest include:
Enzyme Inhibition: The compound's structure could make it a candidate for inhibiting various enzymes. The phenol group might mimic tyrosine, suggesting potential interactions with protein kinases or phosphatases.
Receptor Modulation: Many receptor ligands feature small, lipophilic groups and aromatic rings. Screening against G-protein coupled receptors (GPCRs), such as opioid or cannabinoid receptors, could unveil new activities. wikipedia.org
Antimicrobial or Antiviral Activity: The unique electronic and steric properties imparted by the cyclopropyl and fluoro groups are features found in various antimicrobial and antiviral agents. researchgate.net
Understanding the mechanism of action would be a critical next step, employing techniques like cellular thermal shift assays (CETSA) and chemoproteomics to identify direct binding partners within the cell.
Table 2: Potential Biological Targets and Rationale
| Potential Target Class | Structural Rationale for Interaction |
|---|---|
| Protein Kinases | The fluorophenol moiety can act as a bioisostere of a tyrosine residue, potentially interfering with phosphorylation pathways. |
| G-Protein Coupled Receptors (GPCRs) | The combination of an aromatic ring and a lipophilic cyclopropyl group is a common feature in GPCR ligands. |
| Metabolic Enzymes (e.g., Cytochrome P450) | The compound could act as either a substrate or an inhibitor, with the fluorine atom potentially blocking sites of metabolism. |
| Ion Channels | The lipophilic nature of the compound may allow it to partition into cell membranes and modulate the function of voltage- or ligand-gated ion channels. |
Advanced Materials Science Applications and Functionalization
Beyond biology, the structure of this compound makes it a promising building block for advanced materials. The phenol functional group is a versatile handle for polymerization and further chemical modification.
Emerging research could explore its use in:
Fluorinated Polymers: The compound could serve as a monomer for creating novel fluorinated polymers, such as polycarbonates or epoxy resins. The presence of fluorine is known to impart valuable properties like high thermal stability, chemical resistance, and low surface energy (hydrophobicity). researchgate.net
Smart Materials: The cyclopropyl group can confer unique conformational rigidity to a polymer backbone. This could be exploited in the design of "smart" materials that respond to external stimuli like temperature, pH, or light.
Functional Coatings: Polymers derived from this monomer could be used to create high-performance coatings with enhanced durability and hydrophobicity, suitable for applications ranging from electronics to aerospace.
Functionalization of the phenol group could lead to a wide array of derivatives, expanding its utility as a platform chemical for materials science.
Table 3: Potential Materials Science Applications
| Application Area | Key Structural Contribution | Predicted Material Properties |
|---|---|---|
| High-Performance Polymers | Fluorine atom | Enhanced thermal stability, chemical inertness, low dielectric constant. |
| Hydrophobic Coatings | Fluorine atom | Low surface energy, water and oil repellency. |
| Stimuli-Responsive Materials | Cyclopropylmethyl group | Conformational constraints leading to unique mechanical or optical responses. |
| Advanced Composites | Phenolic backbone | Strong adhesion and compatibility with reinforcing agents. |
Integration with Artificial Intelligence and Machine Learning in Chemical Research
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research, and their application to this compound and its derivatives represents a significant future frontier. ikprress.org
Key integrations include:
Property Prediction: ML models can be trained to accurately predict the physicochemical properties (e.g., solubility, pKa), biological activity, and toxicity of novel derivatives without the need for synthesis and testing. acs.org This can rapidly identify the most promising candidates for further investigation.
De Novo Design: Generative AI algorithms can design entirely new molecules based on the this compound scaffold, optimized for specific properties such as binding to a particular biological target or possessing desired material characteristics. nih.gov
Retrosynthesis and Reaction Optimization: AI tools can analyze the structure of the target molecule and propose novel, efficient, and sustainable synthetic routes. nih.gov These platforms can also predict optimal reaction conditions, accelerating the development of the synthetic methodologies discussed in section 12.1.
Table 4: AI and Machine Learning Applications in Future Research
| AI/ML Technique | Application | Expected Outcome |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity of derivatives. | Rapid identification of potent drug candidates. |
| Generative Adversarial Networks (GANs) | Design novel molecules with desired properties. | Expansion of chemical space for new materials and therapeutics. |
| Natural Language Processing (NLP) for Retrosynthesis | Propose synthetic routes from chemical literature. | Discovery of efficient and novel synthesis pathways. |
| Graph Neural Networks (GNNs) | Predict material properties from molecular structure. | Accelerated discovery of high-performance polymers. |
Sustainable Chemistry and Circular Economy Considerations for Fluorinated Compounds
The increasing focus on sustainability necessitates a forward-looking approach to the entire lifecycle of fluorinated compounds. gctlc.org While fluorine imparts many desirable properties, some organofluorine compounds are known for their environmental persistence. nih.govacs.org
Future research must address these challenges through:
Green Synthesis Routes: Prioritizing the development of synthetic methods that align with the principles of green chemistry, such as using renewable feedstocks, minimizing waste, and avoiding hazardous solvents and reagents. gctlc.org
Design for Degradability: Investigating the environmental fate and biodegradability of this compound. Computational tools could be used to predict degradation pathways and design new derivatives with improved environmental profiles.
Circular Fluorine Economy: A long-term goal for the chemical industry is the creation of a circular economy for critical elements like fluorine. changechemistry.org This involves developing technologies to recover fluorine from end-of-life products and waste streams, potentially transforming them back into valuable chemical feedstocks. Research into the defluorination of compounds like this could provide insights into future recycling strategies. mdpi.com
Adopting a "safe and sustainable-by-design" philosophy will be crucial for ensuring that the future applications of this compound contribute positively to a circular economy. wur.nluu.nlnextstepmasterday.nl
Table 5: Sustainable and Circular Lifecycle Strategies
| Lifecycle Stage | Sustainable Approach | Research Goal |
|---|---|---|
| Synthesis | Biocatalysis, C-H functionalization, use of green solvents. | Reduce energy consumption, waste generation, and use of hazardous materials. |
| Use Phase | Design for high efficacy and durability. | Minimize the amount of material needed for a given application. |
| End-of-Life | Design for biodegradability or chemical recycling. | Prevent environmental persistence and enable fluorine recovery. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
